![molecular formula C14H20N2O B1518928 2-(4-Propylpiperazin-1-yl)benzaldehyde CAS No. 1021240-52-7](/img/structure/B1518928.png)
2-(4-Propylpiperazin-1-yl)benzaldehyde
Overview
Description
“2-(4-Propylpiperazin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-Propylpiperazin-1-yl)benzaldehyde” is 1S/C14H20N2O/c1-2-7-15-8-10-16(11-9-15)14-6-4-3-5-13(14)12-17/h3-6,12H,2,7-11H2,1H3 . This indicates the presence of a propyl group, a piperazine ring, and a benzaldehyde group in the molecule.Physical And Chemical Properties Analysis
“2-(4-Propylpiperazin-1-yl)benzaldehyde” is a powder at room temperature . It has a molecular weight of 232.33 .Scientific Research Applications
Neurotransmitter Systems Research
2-(4-Propylpiperazin-1-yl)benzaldehyde: has been implicated in studies involving neurotransmitter systems such as acetylcholine, dopamine, noradrenaline, and serotonin . Its structure is conducive to crossing the blood-brain barrier, making it a valuable tool for investigating central nervous system (CNS) functions and disorders.
Histamine H3 Receptor Antagonism
This compound has potential applications in the development of non-imidazole histamine H3 receptor antagonists . These antagonists are explored for therapeutic applications in treating CNS disorders, including narcolepsy, obesity, and schizophrenia.
Proteomics Research
In proteomics, 2-(4-Propylpiperazin-1-yl)benzaldehyde can be used as a biochemical probe to study protein expression and modification. It can help in identifying protein-protein interactions and understanding the dynamics of cellular processes .
Safety and Hazards
properties
IUPAC Name |
2-(4-propylpiperazin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-7-15-8-10-16(11-9-15)14-6-4-3-5-13(14)12-17/h3-6,12H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMZGPLOXUNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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